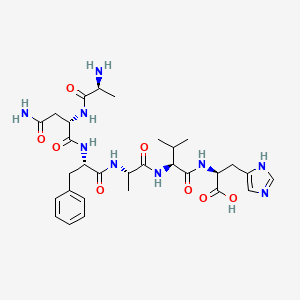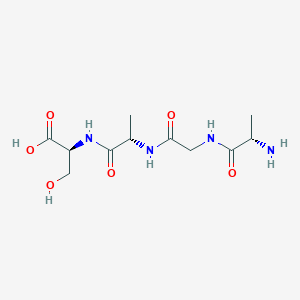
L-Alanylglycyl-L-alanyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanylglycyl-L-alanyl-L-serine is a tripeptide composed of the amino acids L-alanine, glycine, and L-serine. Tripeptides like this compound are of significant interest in biochemical research due to their potential roles in various biological processes and their applications in medicine and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-alanyl-L-serine typically involves the stepwise coupling of the amino acids L-alanine, glycine, and L-serine. This process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms. For example, Escherichia coli can be metabolically engineered to overexpress specific enzymes that catalyze the formation of the tripeptide from its constituent amino acids .
Análisis De Reacciones Químicas
Types of Reactions
L-Alanylglycyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the release of the individual amino acids.
Oxidation: The serine residue can be oxidized to form serine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or pepsin.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides.
Major Products Formed
Hydrolysis: L-alanine, glycine, and L-serine.
Oxidation: Oxidized serine derivatives.
Substitution: Substituted peptide derivatives.
Aplicaciones Científicas De Investigación
L-Alanylglycyl-L-alanyl-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays
Mecanismo De Acción
The mechanism of action of L-Alanylglycyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The tripeptide can modulate enzymatic activity by acting as a substrate or inhibitor. Additionally, it can influence cellular signaling pathways by binding to receptors on the cell surface, thereby affecting various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide composed of L-alanine and L-glutamine, used in dietary supplementation and parenteral nutrition.
L-Alanylglycyl-L-serine: A tripeptide similar to L-Alanylglycyl-L-alanyl-L-serine but with a different sequence of amino acids.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of L-alanine, glycine, and L-serine allows it to participate in unique interactions and reactions compared to other similar peptides.
Propiedades
Número CAS |
798540-53-1 |
|---|---|
Fórmula molecular |
C11H20N4O6 |
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H20N4O6/c1-5(12)9(18)13-3-8(17)14-6(2)10(19)15-7(4-16)11(20)21/h5-7,16H,3-4,12H2,1-2H3,(H,13,18)(H,14,17)(H,15,19)(H,20,21)/t5-,6-,7-/m0/s1 |
Clave InChI |
CSMABDHLDMGVRV-ACZMJKKPSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)N |
SMILES canónico |
CC(C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


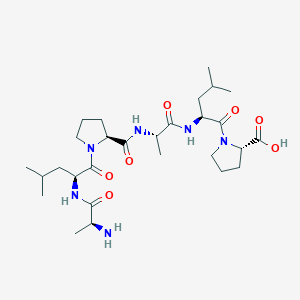
![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)

![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)

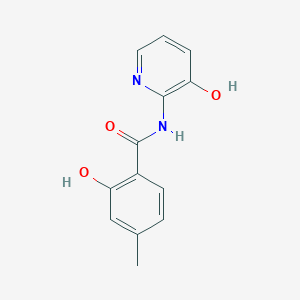


![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
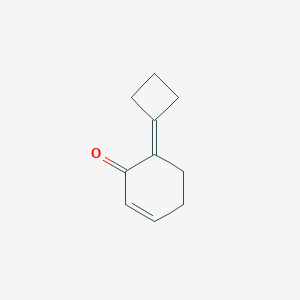
![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
